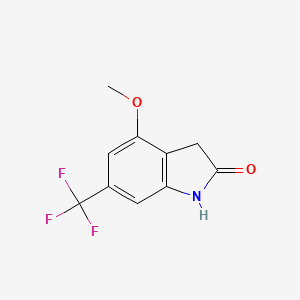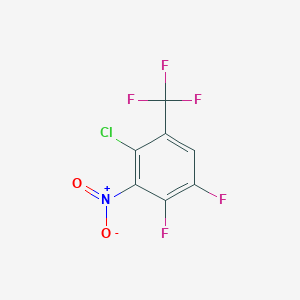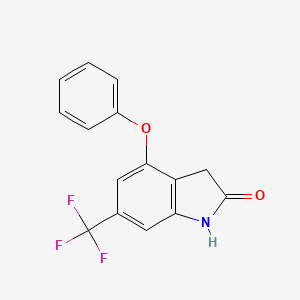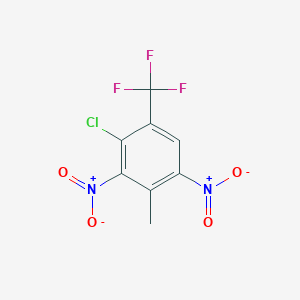
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one is an important organic compound used in a variety of scientific research applications. It is a heterocyclic compound containing an indole moiety and a trifluoromethyl group, which makes it a unique and valuable reagent. This compound has been used in the synthesis of various pharmaceuticals, and its mechanism of action is being studied for its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one has been used in the synthesis of various pharmaceuticals, and its mechanism of action is being studied for its potential use in the treatment of various diseases. It has also been used in the synthesis of various heterocyclic compounds and as a reagent for the synthesis of other organic compounds. It has been used as a reagent in the synthesis of various pharmaceuticals, such as antifungal drugs, anti-inflammatory drugs, and anti-cancer drugs.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one is not yet fully understood. However, studies have suggested that it may act as an agonist at the serotonin receptor 5-HT1A, which is involved in a variety of physiological processes, such as mood regulation and appetite control. Additionally, it has been shown to interact with other receptors, such as the dopamine receptor D2, which is involved in reward processing and motivation.
Biochemical and Physiological Effects
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to increased feelings of wellbeing and improved mood. Additionally, it has been shown to reduce inflammation, which can lead to improved overall health.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one is a relatively safe compound, and its synthesis method is relatively straightforward. Additionally, it is relatively inexpensive and can be scaled up for larger quantities. However, it is important to note that this compound should be handled with care, as it is a hazardous material.
Orientations Futures
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one has a variety of potential future applications in scientific research. Further research is needed to better understand its mechanism of action and its potential uses in the treatment of various diseases. Additionally, further research is needed to understand its effects on various biochemical and physiological processes. Furthermore, further research is needed to develop new synthetic methods for this compound, as well as to develop new uses for it in various scientific research applications.
Méthodes De Synthèse
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one can be synthesized by the reaction of 4-methoxy-2-methyl-6-trifluoromethylindole and sodium amide in liquid ammonia. The reaction is conducted in a sealed tube at -78°C and yields the desired product in good yields. This method is simple and straightforward, and the reaction can be scaled up for larger quantities.
Propriétés
IUPAC Name |
4-methoxy-6-(trifluoromethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-16-8-3-5(10(11,12)13)2-7-6(8)4-9(15)14-7/h2-3H,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYAINIBOVQCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1CC(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%](/img/structure/B6313278.png)

